Cas no 5018-54-2 (N4-Acetyl Sulfadoxine)

N4-Acetyl Sulfadoxine is a derivative of sulfadoxine, an established sulfonamide antibiotic. This acetylated form enhances stability and modulates pharmacokinetic properties, making it suitable for research applications in antimicrobial studies. Its mechanism of action involves competitive inhibition of dihydropteroate synthase, disrupting folate synthesis in susceptible microorganisms. The acetyl group at the N4 position may influence solubility and metabolic resistance, offering potential advantages in formulation and prolonged activity. This compound is primarily utilized in laboratory settings for investigating sulfonamide resistance mechanisms and developing novel therapeutic strategies. It serves as a valuable reference standard in analytical chemistry and pharmaceutical research.
N4-Acetyl Sulfadoxine structure
N4-Acetyl Sulfadoxine structure
Product Name:N4-Acetyl Sulfadoxine
CAS No:5018-54-2
MF:C14H16N4O5S
MW:352.365641593933
CID:373660
PubChem ID:160773
Update Time:2025-06-14

N4-Acetyl Sulfadoxine Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-[[(5,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]-
    • N4-Acetyl Sulfadoxine
    • N-[4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide
    • 5018-54-2
    • SCHEMBL2728564
    • FT-0661369
    • N-[4-[(5,6-dimethoxypyrimidin-4-yl)sulamoyl]phenyl]acetamide
    • N(4)-Acetylsulfadoxine
    • Acetamide, N-(4-(((5,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)-
    • DTXSID20198231
    • n-{4-[(5,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide
    • N4-Acetylsulfadoxine
    • CHEBI:165190
    • NS00032012
    • N4-Acetylsulphadoxine
    • N-[4-[[(5,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide; 4'-[(5,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide; N4-Acetylsulfadoxine;
    • Inchi: 1S/C14H16N4O5S/c1-9(19)17-10-4-6-11(7-5-10)24(20,21)18-13-12(22-2)14(23-3)16-8-15-13/h4-8H,1-3H3,(H,17,19)(H,15,16,18)
    • InChI Key: PBSUUNCQTRDFCM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)NC(C)=O)(NC1C(=C(N=CN=1)OC)OC)(=O)=O

Computed Properties

  • Exact Mass: 352.08400
  • Monoisotopic Mass: 352.08414080g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 128Ų

Experimental Properties

  • PSA: 131.38000
  • LogP: 3.05630

N4-Acetyl Sulfadoxine Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N4-Acetyl Sulfadoxine Pricemore >>

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N4-Acetyl Sulfadoxine Related Literature

Additional information on N4-Acetyl Sulfadoxine

Comprehensive Overview of N4-Acetyl Sulfadoxine (CAS No. 5018-54-2): Properties, Applications, and Research Insights

N4-Acetyl Sulfadoxine (CAS 5018-54-2), a derivative of the sulfonamide class, is a critical intermediate in pharmaceutical synthesis and biomedical research. This compound, often associated with antimicrobial and antiprotozoal applications, has garnered significant attention due to its role in combating drug-resistant pathogens. With the rise of global health challenges like antimicrobial resistance (AMR), researchers are increasingly exploring derivatives like N4-Acetyl Sulfadoxine for novel therapeutic strategies.

The chemical structure of N4-Acetyl Sulfadoxine features an acetyl group at the N4 position, which enhances its metabolic stability compared to its parent compound, Sulfadoxine. This modification is pivotal in optimizing pharmacokinetic profiles, a topic frequently searched in drug development and pharmacology circles. Recent studies highlight its potential synergy with pyrimethamine, a combination historically used for malaria treatment, sparking renewed interest in repurposing such compounds for emerging infectious diseases.

From a synthetic chemistry perspective, CAS 5018-54-2 serves as a versatile building block. Its applications extend to analytical reference standards and metabolite studies, addressing the growing demand for high-purity compounds in LC-MS and HPLC workflows. Laboratories prioritizing quality control often seek detailed specifications of this compound, including its solubility in organic solvents like DMSO and methanol, which are common queries in scientific forums.

Environmental and regulatory considerations are also trending topics. While N4-Acetyl Sulfadoxine itself is not classified as hazardous, its degradation pathways in aquatic systems are under scrutiny, aligning with the broader green chemistry movement. Researchers are investigating its biodegradability using advanced techniques such as mass spectrometry imaging, a niche yet rapidly evolving field.

In the context of personalized medicine, the metabolite profiling of Sulfadoxine derivatives like N4-Acetyl Sulfadoxine provides insights into patient-specific drug metabolism. This aligns with frequent searches on precision dosing and pharmacogenomics, particularly in tropical disease-endemic regions where genetic polymorphisms affect drug efficacy.

For suppliers and distributors, ensuring cold chain compliance during storage and transport of 5018-54-2 is essential to maintain stability, a practical concern often raised in procurement discussions. The compound’s shelf life under varying temperatures is another frequently searched parameter, reflecting the industry’s focus on logistical optimization.

Emerging technologies like AI-driven drug discovery have also put spotlight on sulfonamide analogs. Computational models predicting the ADME properties (Absorption, Distribution, Metabolism, Excretion) of N4-Acetyl Sulfadoxine are being developed, answering the surge in queries about in silico pharmacology tools.

In summary, N4-Acetyl Sulfadoxine (CAS 5018-54-2) bridges multiple disciplines—from synthetic chemistry to clinical research. Its relevance in addressing global health priorities, coupled with its utility in diagnostic applications, ensures its continued prominence in scientific and industrial arenas.

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